4-(Difluoromethyl)piperidine-4-carboxylic acid;hydrochloride
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Overview
Description
“4-(Difluoromethyl)piperidine-4-carboxylic acid;hydrochloride” is a chemical compound that is structurally similar to Isonipecotic acid . Isonipecotic acid is a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of Isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Crystal and Molecular Structure Analysis
4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride has been characterized through crystal and molecular structure analysis using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The compound crystallizes in an orthorhombic space group, with the piperidine ring adopting a chair conformation. This structural analysis is fundamental for understanding the compound's interactions and properties at the molecular level (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Catalytic Applications
The compound has been utilized in the synthesis of various organic structures, including the efficient formation of polycyclic systems through cationic cyclisations terminated by a sulfonamide group. This demonstrates its versatility in synthetic organic chemistry and its potential in the creation of complex molecular architectures (Haskins & Knight, 2002).
Chemical Interactions and Bonding
The complex interactions and hydrogen bonding of 4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride with other compounds have been extensively studied. These studies offer insights into the compound’s ability to form stable complexes, which is crucial for its applications in chemical synthesis and materials science (Komasa et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, isonipecotic acid, acts as a partial agonist of the gaba a receptor .
Mode of Action
Based on the action of isonipecotic acid, it can be inferred that en300-6488419 might interact with its targets, possibly gaba a receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Result of Action
If it acts similarly to isonipecotic acid, it may modulate the activity of gaba a receptors, potentially influencing neuronal excitability .
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Properties
IUPAC Name |
4-(difluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-5(9)7(6(11)12)1-3-10-4-2-7;/h5,10H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMDOPCPKJUHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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